N-(butan-2-yl)-N-ethylcarbamoyl chloride N-(butan-2-yl)-N-ethylcarbamoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17820169
InChI: InChI=1S/C7H14ClNO/c1-4-6(3)9(5-2)7(8)10/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

N-(butan-2-yl)-N-ethylcarbamoyl chloride

CAS No.:

Cat. No.: VC17820169

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-N-ethylcarbamoyl chloride -

Specification

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name N-butan-2-yl-N-ethylcarbamoyl chloride
Standard InChI InChI=1S/C7H14ClNO/c1-4-6(3)9(5-2)7(8)10/h6H,4-5H2,1-3H3
Standard InChI Key UGDGWNIGGXSMLK-UHFFFAOYSA-N
Canonical SMILES CCC(C)N(CC)C(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-(Butan-2-yl)-N-ethylcarbamoyl chloride is a chiral molecule due to the stereocenter at the butan-2-yl group. Its IUPAC name, N-butan-2-yl-N-ethylcarbamoyl chloride, reflects the substituents on the nitrogen atom. Key structural features include:

PropertyValueSource
Molecular FormulaC7H14ClNO\text{C}_7\text{H}_{14}\text{ClNO}
Molecular Weight163.64 g/mol
Canonical SMILESCCC(C)N(CC)C(=O)Cl
InChI KeyUGDGWNIGGXSMLK-UHFFFAOYSA-N
PubChem CID19070647

The compound’s three-dimensional conformation favors a staggered arrangement around the carbamoyl chloride group, minimizing steric hindrance between the butan-2-yl and ethyl substituents.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of N-(butan-2-yl)-N-ethylcarbamoyl chloride typically involves the reaction of butan-2-amine with chloroformic acid derivatives under controlled conditions :

  • Phosgene Route:

    R2NH+COCl2R2NCOCl+HCl\text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{HCl}

    Butan-2-amine reacts with phosgene (COCl2\text{COCl}_2) in anhydrous dichloromethane at 0–5°C, yielding the carbamoyl chloride. Excess amine is used to minimize side reactions.

  • Chloroformate Method:
    Butan-2-amine is treated with ethyl chloroformate (ClCO2Et\text{ClCO}_2\text{Et}) in the presence of a base (e.g., triethylamine) to form the intermediate carbamate, which is subsequently chlorinated using thionyl chloride (SOCl2\text{SOCl}_2) .

Optimization and Yield

Reaction efficiency depends on:

  • Temperature: Lower temperatures (0–10°C) favor product stability.

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine .

  • Purification: Distillation under reduced pressure (50–60°C at 10 mmHg) isolates the product in >85% purity.

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The chlorine atom in N-(butan-2-yl)-N-ethylcarbamoyl chloride is highly susceptible to nucleophilic attack, enabling diverse transformations:

  • Amide Formation:

    R2NCOCl+R’NH2R2NCONHR’+HCl\text{R}_2\text{NCOCl} + \text{R'NH}_2 \rightarrow \text{R}_2\text{NCONHR'} + \text{HCl}

    Primary amines react readily at room temperature to yield substituted ureas .

  • Esterification:
    Alcohols (e.g., methanol) displace chloride to form carbamate esters, useful in prodrug design .

Reaction Mechanisms

Experimental and computational studies suggest bimolecular nucleophilic substitution (SN2) as the dominant pathway due to the compound’s steric hindrance . The transition state involves a pentacoordinate carbon center, with simultaneous bond formation between the nucleophile and carbonyl carbon and bond cleavage of the C–Cl bond .

Applications in Organic Synthesis

Pharmaceutical Intermediates

N-(Butan-2-yl)-N-ethylcarbamoyl chloride serves as a precursor for:

  • Antidiabetic Agents: Carbamoyl derivatives inhibit enzymes like BACE2, a target for type 2 diabetes .

  • Antimicrobials: Quaternary ammonium compounds derived from this chloride exhibit broad-spectrum activity .

Agrochemicals

The compound’s reactivity facilitates the synthesis of herbicides and fungicides. For example, coupling with thioureas yields thiocarbamate herbicides effective against grassy weeds .

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